Cas no 80584-88-9 (2,2'-[[(5-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol)

2,2'-[[(5-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol structure
80584-88-9 structure
Product Name:2,2'-[[(5-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol
Numero CAS:80584-88-9
MF:C12H18N4O2
MW:250.296922206879
CID:60240
PubChem ID:13827790
Update Time:2025-04-18

2,2'-[[(5-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,2'-[[(5-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol
    • Einecs 279-501-3
    • 2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol
    • Ethanol, 2,2-(5-methyl-1H-benzotriazol-1-yl)methyliminobis-
    • 2,2’-[((ethyl-1H-benzotriazol-1-yl)methyl)imino]bisethanol
    • 2,2'-(((5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)methyl)azanediyl)bis(ethan-1-ol)
    • 2-[2-hydroxyethyl-[(5-methylbenzotriazol-1-yl)methyl]amino]ethanol
    • ETHANOL, 2,2'-(((5-METHYL-1H-BENZOTRIAZOL-1-YL)METHYL)IMINO)BIS-
    • 2-[(2-hydroxyethyl)[(5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]amino]ethan-1-ol
    • 2,2'-(((5-Methyl-1H-benzotriazol-1-yl)methyl)imino)bisethanol
    • 2,2'-(((METHYL-1H-BENZOTRIAZOL-1-YL)METHYL)IMINO)BIS(ETHANOL)
    • SCHEMBL901362
    • NS00060787
    • Q27252099
    • 80584-88-9
    • 2,2'-{[(5-Methyl-1H-benzotriazol-1-yl)methyl]azanediyl}di(ethan-1-ol)
    • UNII-19F85QP16O
    • 1-((Bis(2-hydroxyethyl)amino)methyl)-5-methyl-1H-benzotriazole
    • W-111551
    • 2,2'-(((5-Methyl-1H-benzo[d][1,2,3]triazol-1-yl)methyl)azanediyl)diethanol
    • DTXSID30869006
    • 19F85QP16O
    • Inchi: 1S/C12H18N4O2/c1-10-2-3-12-11(8-10)13-14-16(12)9-15(4-6-17)5-7-18/h2-3,8,17-18H,4-7,9H2,1H3
    • Chiave InChI: HHYPDQBCLQZKLI-UHFFFAOYSA-N
    • Sorrisi: OCCN(CCO)CN1C2C=CC(C)=CC=2N=N1

Proprietà calcolate

  • Massa esatta: 250.14300
  • Massa monoisotopica: 250.14297583g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 6
  • Complessità: 248
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 0.2
  • Superficie polare topologica: 74.4Ų

Proprietà sperimentali

  • PSA: 74.41000
  • LogP: -0.01620

2,2'-[[(5-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol Letteratura correlata

Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.